Product packaging for 3-(Hydroxymethyl)adamantan-1-ol(Cat. No.:CAS No. 38584-37-1)

3-(Hydroxymethyl)adamantan-1-ol

Katalognummer: B1590369
CAS-Nummer: 38584-37-1
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: FORAJDRXEYKDFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-(Hydroxymethyl)adamantan-1-ol is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B1590369 3-(Hydroxymethyl)adamantan-1-ol CAS No. 38584-37-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(hydroxymethyl)adamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,12-13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORAJDRXEYKDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476954
Record name 3-(hydroxymethyl)adamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38584-37-1
Record name 3-(hydroxymethyl)adamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-3-adamantylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Solubility of 3-(Hydroxymethyl)adamantan-1-ol in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Hydroxymethyl)adamantan-1-ol, a disubstituted adamantane derivative with applications in medicinal chemistry and materials science. The rigid, cage-like structure of the adamantane core, combined with the presence of both a primary and a tertiary hydroxyl group, imparts unique physicochemical properties to this molecule, influencing its behavior in various solvent systems. Understanding its solubility is critical for its application in chemical synthesis, formulation development, and biological assays.

Overview of this compound

This compound, with the chemical formula C₁₁H₁₈O₂, is a white to off-white crystalline solid. Its structure features a hydroxyl group and a hydroxymethyl group attached to the adamantane core at the 1 and 3 bridgehead positions, respectively. These two hydroxyl groups, one tertiary and one primary, allow for selective chemical modifications, making it a valuable synthetic intermediate.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 38584-37-1

  • Molecular Weight: 182.26 g/mol

  • Appearance: White or light yellow solid

Solubility Profile

One source indicates that this compound has low solubility in water but is soluble in some organic solvents, such as ethanol and ether.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Protic WaterLowThe large, nonpolar adamantane cage likely dominates, limiting solubility despite the presence of two hydroxyl groups.
Methanol, EthanolSolubleThe alcohol solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl groups of the solute.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Likely SolubleThese solvents are strong hydrogen bond acceptors and have high polarity, which should facilitate the dissolution of the polar functional groups.
Acetone, Ethyl AcetateLikely Moderately SolubleThese solvents have moderate polarity and can accept hydrogen bonds, suggesting some degree of solubility.
Nonpolar Hexane, TolueneLikely Low to InsolubleThe polarity of the hydroxyl groups is expected to make the compound poorly soluble in nonpolar hydrocarbon solvents.
Dichloromethane, ChloroformLikely Moderately SolubleHalogenated solvents have some polarity and can interact with the solute, potentially leading to moderate solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers can act as hydrogen bond acceptors, and their overall lower polarity compared to alcohols can better accommodate the nonpolar adamantane moiety.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the widely used shake-flask method, is recommended. This method is considered a gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent of interest

  • Scintillation vials or screw-capped test tubes

  • Constant temperature bath or shaker with temperature control

  • Analytical balance (precision of ±0.0001 g)

  • Pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Apparatus for quantitative analysis (e.g., HPLC, GC, UV-Vis spectrophotometer, or NMR)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature (

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Hydroxymethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(hydroxymethyl)adamantan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several established methods are used for the synthesis of this compound. The most common routes start from readily available adamantane derivatives and include:

  • Reduction of 3-hydroxyadamantane-1-carboxylic acid: This is a widely used method where the carboxylic acid group is reduced to a hydroxymethyl group.[1][2]

  • Hydrolysis of 1-bromo-3-(hydroxymethyl)adamantane: This pathway involves the nucleophilic substitution of the bromine atom at the bridgehead position with a hydroxyl group.[1][2]

  • Two-step nitroxylation/reduction of adamantan-1-ylmethanols: This procedure involves the nitroxylation of the starting alcohol, followed by the reduction of the resulting nitrate ester.[1]

  • Hydroxymethylation of 1-hydroxy-3-iodoadamantane. [1][2]

Q2: I am observing a significant amount of a carboxylic acid by-product in my reaction. What is the likely cause?

A2: The formation of 3-hydroxyadamantane-1-carboxylic acid is a known side reaction, particularly when using methods that involve oxidation steps, such as the nitroxylation of adamantan-1-ylmethanols.[1] Using an excess of the nitrating agent or extended reaction times can lead to the oxidation of the hydroxymethyl group to a carboxylic acid.[1] To mitigate this, careful control of stoichiometry and reaction time is crucial.

Q3: My yield of this compound is consistently low. What are some potential reasons?

A3: Low yields can stem from several factors depending on the synthetic route:

  • Incomplete reaction: Ensure sufficient reaction time and appropriate temperature for the chosen method.

  • Side reactions: As mentioned, oxidation to the carboxylic acid is a common issue. Other potential side reactions could include elimination or the formation of other substituted adamantanes, depending on the reagents and conditions.

  • Purification losses: this compound is a diol and may have high polarity, which can lead to losses during extraction and chromatographic purification. Optimizing the purification protocol is essential.

  • Starting material quality: The purity of the initial adamantane derivative is critical for a successful synthesis.

Q4: Are there any specific safety precautions I should be aware of during the synthesis?

A4: Yes, particularly when working with nitrating agents like fuming nitric acid, which is highly corrosive and a strong oxidizer.[1][3] All reactions involving such reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Additionally, reactions involving hydrazine hydrate, a reducing agent, should be handled with care as it is toxic and corrosive.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Presence of an acidic impurity in the final product Oxidation of the hydroxymethyl group to a carboxylic acid.[1]- Reduce the amount of oxidizing agent (e.g., fuming nitric acid) and shorten the reaction time.[1]- Purify the crude product by recrystallization or column chromatography, using an appropriate solvent system to separate the more polar carboxylic acid.
Incomplete conversion of starting material - Insufficient reaction time or temperature.- Inadequate mixing of a heterogeneous reaction mixture.- Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.- Ensure vigorous stirring, especially for solid-liquid phase reactions.
Formation of multiple unidentified by-products - Reaction temperature is too high, leading to decomposition or undesired side reactions.- Use of non-selective reagents.- Perform the reaction at the recommended temperature, and consider running it at a lower temperature for a longer duration.- Ensure the use of high-purity reagents and solvents.
Difficulty in isolating the product The diol product is highly polar and may be soluble in the aqueous phase during workup.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).- Consider using a continuous extraction apparatus for improved recovery.

Experimental Protocols

Synthesis via Nitroxylation of Adamantan-1-ylmethanol and Subsequent Reduction

This two-step, one-pot procedure is adapted from the literature for the preparation of (3-hydroxyadamantan-1-yl)methanols.[1]

Step 1: Nitroxylation

  • In a round-bottom flask equipped with a magnetic stirrer, add adamantan-1-ylmethanol.

  • Carefully add 40–70 equivalents of fuming nitric acid at room temperature with stirring.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

Step 2: Reduction

  • Once the nitroxylation is complete, extract the dinitroxy derivative into butan-1-ol.

  • To the butan-1-ol extract, add hydrazine hydrate.

  • Reflux the mixture for 3 hours.

  • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Side Reaction

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction Adamantan-1-ylmethanol Adamantan-1-ylmethanol 3-(Nitroxymethyl)adamantan-1-yl_nitrate 3-(Nitroxymethyl)adamantan-1-yl_nitrate Adamantan-1-ylmethanol->3-(Nitroxymethyl)adamantan-1-yl_nitrate Fuming Nitric Acid This compound This compound 3-(Nitroxymethyl)adamantan-1-yl_nitrate->this compound Hydrazine Hydrate 3-Hydroxyadamantane-1-carboxylic_acid 3-Hydroxyadamantane-1-carboxylic_acid 3-(Nitroxymethyl)adamantan-1-yl_nitrate->3-Hydroxyadamantane-1-carboxylic_acid Oxidation

Caption: Synthetic pathway of this compound and a common side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis reaction_monitoring Monitor Reaction Progress (TLC/GC-MS) start->reaction_monitoring workup Aqueous Workup and Extraction reaction_monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Analyze Final Product (NMR, MS) purification->analysis issue_detected Issue Detected? analysis->issue_detected incomplete_reaction Incomplete Reaction issue_detected->incomplete_reaction Yes byproduct_formation By-product Formation issue_detected->byproduct_formation low_yield Low Yield issue_detected->low_yield end Successful Synthesis issue_detected->end No adjust_time_temp Adjust Reaction Time/Temperature incomplete_reaction->adjust_time_temp check_reagents Check Reagent Stoichiometry/Purity byproduct_formation->check_reagents optimize_purification Optimize Purification Protocol low_yield->optimize_purification adjust_time_temp->reaction_monitoring check_reagents->reaction_monitoring optimize_purification->workup

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Adamantane Derivatives in Drug Discovery: Benchmarking Against 3-(Hydroxymethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably versatile building block in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been exploited to develop drugs for a wide range of therapeutic areas, from infectious diseases to neurological disorders and metabolic conditions.[1][2][3] This guide provides a comparative overview of prominent adamantane derivatives, with a particular focus on how they stack up against the less-explored 3-(hydroxymethyl)adamantan-1-ol. While experimental data on the biological activity of this compound is limited in the public domain, this guide will leverage data from structurally related and clinically relevant adamantane derivatives to provide a framework for its potential applications and future research directions.

Physicochemical Properties of Adamantane Derivatives

The adamantane cage's bulk and lipophilicity significantly influence the pharmacokinetic properties of drugs, often enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[2][4] The introduction of functional groups onto the adamantane core allows for the fine-tuning of these properties and the modulation of biological activity. This compound, with its two hydroxyl groups, presents a unique case, suggesting increased polarity compared to many other adamantane derivatives, which could impact its solubility and ability to cross the blood-brain barrier.

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₁₈O₂[5][6]
Molecular Weight182.26 g/mol [5][6]
AppearanceWhite to Almost white powder to crystal[7]
Melting Point158-162 °C[7]
XLogP31[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count1[5]

Comparative Analysis of Adamantane Derivatives in Key Therapeutic Areas

This section will explore the performance of well-established adamantane derivatives in three key areas: antiviral therapy, neurological disorders, and diabetes management. While direct experimental data for this compound is not available, its potential in these areas will be discussed based on structure-activity relationships observed in other derivatives.

Antiviral Activity: Targeting Influenza and Beyond

Adamantane derivatives were first recognized for their antiviral properties, particularly against the influenza A virus.[1][8]

Mechanism of Action: Amantadine and its α-methyl derivative, Rimantadine, function by blocking the M2 proton ion channel of the influenza A virus.[9][10] This channel is crucial for the uncoating of the virus within the host cell, and its inhibition prevents the release of viral ribonucleoprotein, thus halting replication.[9][10][11]

Comparative Performance:

DerivativeTargetIC₅₀ / EC₅₀Key Findings
Amantadine Influenza A M2 ChannelVaries by strainFirst-generation antiviral, resistance is now widespread.[8][9]
Rimantadine Influenza A M2 ChannelGenerally more active than amantadineExhibits a more favorable pharmacokinetic profile and fewer side effects compared to amantadine.[9][12][13]
Spiro[pyrrolidine-3,2'-adamantane]s Influenza A and othersPotent activity reportedSome derivatives show broad-spectrum antiviral activity against various viruses.[14]
2-(1-adamantyl)imidazole derivatives Influenza ASignificant antiviral activityDemonstrates the potential for different heterocyclic adamantane derivatives in antiviral research.[15][16]

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are highly dependent on the specific viral strain and the experimental setup. The table provides a general comparison of activity.

Potential of this compound: The presence of hydroxyl groups on this compound could potentially influence its interaction with viral targets. While its activity against the influenza M2 channel is unknown, the diol structure could be explored for activity against other viral enzymes, such as proteases or polymerases, where hydrogen bonding interactions are critical for binding. Further research is needed to synthesize derivatives of this compound and evaluate their antiviral efficacy.

Neurological Disorders: Modulating NMDA Receptors

The neuroprotective effects of adamantane derivatives have been harnessed to treat neurological conditions like Alzheimer's and Parkinson's disease.

Mechanism of Action: Memantine, a prominent adamantane-based drug, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[17][18] In neurodegenerative diseases, excessive glutamate can lead to excitotoxicity and neuronal damage through over-activation of NMDA receptors.[19] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged calcium influx while still allowing for normal synaptic transmission.[14][17][19]

Comparative Performance:

DerivativeTargetKey Pharmacological PropertiesClinical Application
Memantine NMDA ReceptorUncompetitive antagonist, voltage-dependent, low to moderate affinity.[17][19]Treatment of moderate to severe Alzheimer's disease.[18]
Amantadine NMDA Receptor & Dopamine SystemWeak NMDA antagonist, increases dopamine release and blocks reuptake.[11]Treatment of Parkinson's disease.[8]

Potential of this compound: The hydroxyl groups of this compound could potentially interact with the NMDA receptor at different sites compared to the amino group of memantine. This could lead to a different binding affinity, selectivity, or kinetic profile. It would be valuable to investigate whether this compound or its derivatives exhibit any modulatory activity at NMDA receptors and to characterize their electrophysiological effects.

Diabetes Management: DPP-4 Inhibition

More recently, adamantane derivatives have found application in the treatment of type 2 diabetes.

Mechanism of Action: Saxagliptin and Vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors.[3] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Comparative Performance:

DerivativeTargetIC₅₀Key Features
Saxagliptin DPP-40.5 nMForms a covalent bond with the active site of DPP-4.
Vildagliptin DPP-4<10 nMAlso a cyanopyrrolidine that forms a covalent adduct with DPP-4.

Potential of this compound: The development of DPP-4 inhibitors often involves incorporating a functional group that can interact with the active site of the enzyme. While this compound itself is unlikely to be a potent DPP-4 inhibitor, its diol functionality provides a scaffold for the synthesis of new derivatives. For instance, the hydroxyl groups could be functionalized to introduce moieties known to interact with the DPP-4 active site, potentially leading to novel and potent inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate comparison of drug candidates. While specific protocols for this compound are not available, this section provides general methodologies for key experiments cited for other adamantane derivatives.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of a compound that inhibits viral plaque formation by 50% (IC₅₀).

Methodology:

  • Cell Culture: Grow a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.

  • Virus Infection: Remove the culture medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C for influenza) until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the untreated virus control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.

NMDA Receptor Antagonism (Electrophysiology)

Objective: To measure the inhibitory effect of a compound on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ionic currents flowing through the NMDA receptors.

  • NMDA Application: Apply a solution containing NMDA and a co-agonist (e.g., glycine) to activate the receptors and elicit an inward current.

  • Compound Application: Co-apply the test compound at various concentrations with the NMDA/glycine solution.

  • Data Analysis: Measure the peak amplitude of the NMDA-induced current in the presence and absence of the test compound. Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the concentration-response data to a logistic equation.

DPP-4 Inhibition Assay (Fluorometric)

Objective: To determine the concentration of a compound that inhibits DPP-4 enzyme activity by 50% (IC₅₀).

Methodology:

  • Enzyme Reaction: In a 96-well plate, mix the test compound at various concentrations with recombinant human DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl).

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of the released AMC using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis: Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway: NMDA Receptor Antagonism by Memantine

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Ca_channel Ca²⁺ Channel (blocked by Mg²⁺) NMDA_Receptor->Ca_channel Activation Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excessive Ca²⁺ Influx Memantine Memantine Memantine->Ca_channel Blocks Channel

Caption: Mechanism of Memantine action on the NMDA receptor signaling pathway.

Experimental Workflow: In Vitro Antiviral Plaque Reduction Assay

Antiviral_Workflow A 1. Seed host cells in multi-well plates B 2. Infect cells with virus A->B C 3. Add overlay medium with varying drug concentrations B->C D 4. Incubate to allow plaque formation C->D E 5. Fix and stain cells D->E F 6. Count plaques and calculate IC₅₀ E->F

Caption: A typical workflow for an in vitro plaque reduction assay to determine antiviral activity.

Conclusion and Future Directions

The adamantane scaffold continues to be a privileged structure in drug discovery, yielding successful drugs for a variety of diseases. While established derivatives like amantadine, memantine, and the gliptins have well-defined mechanisms of action and clinical applications, the therapeutic potential of many other adamantane analogs, including this compound, remains largely unexplored.

The presence of two hydroxyl groups in this compound offers synthetic handles for the creation of new libraries of compounds with potentially novel biological activities. Future research should focus on:

  • Synthesis of Derivatives: Creating a diverse library of derivatives by modifying the hydroxyl groups of this compound to modulate its physicochemical properties and introduce pharmacophoric features.

  • Biological Screening: Evaluating these new compounds in a range of biological assays, including those for antiviral, NMDA receptor modulatory, and DPP-4 inhibitory activities.

  • Structure-Activity Relationship (SAR) Studies: Establishing clear SARs to guide the optimization of lead compounds.

  • Pharmacokinetic Profiling: Assessing the ADME properties of promising candidates to determine their suitability for in vivo studies.

By systematically exploring the chemical space around this compound, the scientific community can unlock its full therapeutic potential and potentially add a new chapter to the remarkable story of adamantane in medicine.

References

Performance of 3-(Hydroxymethyl)adamantan-1-ol in Specific Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)adamantan-1-ol is a di-substituted adamantane derivative characterized by a rigid tricyclic cage structure with hydroxyl and hydroxymethyl functional groups. This unique structure imparts specific physicochemical properties that make it an attractive building block in medicinal chemistry and materials science. While the broader class of adamantane derivatives has been extensively studied for various biological activities, including antiviral and antimicrobial effects, specific performance data for this compound in assays is limited in publicly available literature. This guide aims to synthesize the available information, provide context through the performance of structurally related compounds, and outline relevant experimental methodologies.

Performance Data Summary

However, studies on closely related adamantane compounds can provide insights into its potential activities. For instance, hydroxylated metabolites of the antiviral drug rimantadine, which shares the adamantane core, have been evaluated for their inhibitory effects on influenza A virus. These studies indicate that the position and presence of hydroxyl groups on the adamantane cage can influence biological activity, though often resulting in modest effects compared to the parent compound.

A recent study on novel adamantane derivatives explored their antimicrobial and cytotoxic properties.[1] In this research, 3-aminotricyclo[3.3.1.13,7]decan-1-ol, a compound structurally similar to this compound, was used as a starting material for the synthesis of new derivatives that were subsequently tested.[1]

Comparison with Alternatives

Due to the lack of direct performance data for this compound, a direct comparison with alternative compounds is not feasible. However, in the context of antiviral drug development, its performance would be benchmarked against established adamantane derivatives like Amantadine and Rimantadine , as well as other classes of antiviral agents.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundTargetMechanism of ActionReported Activity (IC50)Citation
AmantadineM2 Proton ChannelBlocks viral uncoatingStrain-dependent, typically in the µM range[2][3]
RimantadineM2 Proton ChannelBlocks viral uncoatingStrain-dependent, typically in the µM range[3]
Hydroxylated Rimantadine MetabolitesM2 Proton ChannelBlocks viral uncoatingModest inhibitory activity[4]
This compound Not Reported Not Reported Data not available

Experimental Protocols

While specific protocols for testing this compound are not published, standard assays used for evaluating related adamantane derivatives can be referenced.

Antiviral Activity Assay (Influenza A Virus)

A common method to assess the antiviral activity of compounds against influenza A is the cytopathic effect (CPE) inhibition assay .

Experimental Workflow:

G cluster_prep Cell Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Observation cluster_quantification Quantification Cell_Culture 1. Culture Madin-Darby Canine Kidney (MDCK) cells to confluence. Seeding 2. Seed cells into 96-well plates. Cell_Culture->Seeding Infection 4. Infect MDCK cells with Influenza A virus. Seeding->Infection Virus_Prep 3. Prepare serial dilutions of This compound. Treatment 5. Add compound dilutions to the infected cells. Virus_Prep->Treatment Infection->Treatment Incubation 6. Incubate for 48-72 hours. Treatment->Incubation Observation 7. Observe for cytopathic effect (CPE) under a microscope. Incubation->Observation MTT_Assay 8. Perform MTT or similar viability assay to quantify cell survival. Observation->MTT_Assay Data_Analysis 9. Calculate the 50% inhibitory concentration (IC50). MTT_Assay->Data_Analysis

Caption: Workflow for Cytopathic Effect (CPE) Inhibition Assay.

Cytotoxicity Assay

To determine the potential toxicity of the compound to host cells, a standard MTT assay is typically performed in parallel with the antiviral assay.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation and Staining cluster_measurement Measurement and Analysis Cell_Culture 1. Culture target cell lines (e.g., A549, HeLa, L929). [6] Seeding 2. Seed cells into 96-well plates. Cell_Culture->Seeding Treatment 4. Add compound dilutions to the cells. Seeding->Treatment Compound_Prep 3. Prepare serial dilutions of This compound. Compound_Prep->Treatment Incubation 5. Incubate for 24-48 hours. [6] Treatment->Incubation MTT_Addition 6. Add MTT reagent to each well. Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize formazan crystals with DMSO or other solvent. [6] MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm. Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Calculate the 50% cytotoxic concentration (CC50). Absorbance_Reading->Data_Analysis

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for antiviral adamantane derivatives like amantadine and rimantadine is the inhibition of the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell.

Hypothesized Mechanism of Action:

G cluster_virus Influenza A Virus cluster_cell Host Cell M2_Channel M2 Proton Channel Acidification Endosome Acidification M2_Channel->Acidification Prevents H+ influx Endosome Endosome Viral_RNA_Release Viral RNA Release (Replication) Acidification->Viral_RNA_Release Inhibits Uncoating Adamantane_Derivative This compound (or derivative) Adamantane_Derivative->M2_Channel Blocks

Caption: Hypothesized mechanism of adamantane derivatives.

Conclusion

While this compound is a valuable scaffold for chemical synthesis, there is a notable absence of published data regarding its specific performance in biological or chemical assays. Researchers interested in the potential applications of this molecule would need to conduct initial screening assays, such as those outlined above, to determine its activity profile. Future studies comparing its efficacy and toxicity against established adamantane derivatives and other relevant compounds would be crucial in defining its potential as a therapeutic agent or a tool for chemical biology.

References

Comparative Analysis of 3-(Hydroxymethyl)adamantan-1-ol and Structurally Related Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical Profiles of Key Adamantane Scaffolds

This guide provides a comprehensive cross-validation of analytical data for 3-(Hydroxymethyl)adamantan-1-ol, a key bifunctional adamantane derivative. For comparative purposes, this guide also includes analytical data for two structurally related and commonly utilized alternatives: 1-adamantanol and 1,3-adamantanediol. The objective is to offer researchers a valuable resource for compound identification, purity assessment, and quality control in the context of drug discovery and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its comparators are summarized in the table below. These parameters are crucial for predicting solubility, designing experimental conditions, and ensuring accurate stoichiometric calculations.

PropertyThis compound1-Adamantanol1,3-Adamantanediol
Molecular Formula C₁₁H₁₈O₂[1][2]C₁₀H₁₆O[3]C₁₀H₁₆O₂[4]
Molecular Weight 182.26 g/mol [1][2]152.23 g/mol [3]168.23 g/mol [4]
Appearance White to almost white crystalline powder[5]White crystalline powderWhite crystals
Purity >98.0% (GC)≥99.0% (GC)≥99.0% (GC)[6]
Melting Point 158-162 °C[5]~247 °C (subl.)~260 °C

Spectroscopic Data Comparison

Spectroscopic techniques are indispensable for the structural elucidation and verification of adamantane derivatives. This section presents a comparative summary of expected and reported spectral data for the three compounds. While specific experimental spectra for this compound are not widely published, the data presented are based on established principles of spectroscopy and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound¹H NMR (Expected Chemical Shifts, δ ppm)¹³C NMR (Expected Chemical Shifts, δ ppm)
This compound 1.4-1.8 (m, adamantane CH₂), 2.1-2.3 (br s, adamantane CH), 3.2-3.4 (s, CH₂OH), 4.5-5.0 (br s, OH)28-30 (adamantane CH), 35-45 (adamantane CH₂), 65-70 (C-OH), 70-75 (CH₂OH)
1-Adamantanol 1.5-1.8 (m, 12H, adamantane CH₂), 2.15 (br s, 3H, adamantane CH), 1.6 (s, 1H, OH)[7]30.7 (adamantane CH), 36.2 (adamantane CH₂), 45.4 (adamantane CH₂), 68.2 (C-OH)
1,3-Adamantanediol 1.4-1.7 (m, 12H, adamantane CH₂), 2.2 (br s, 2H, adamantane CH), 1.7 (s, 2H, OH)30.0 (adamantane CH), 38.0 (adamantane CH₂), 48.0 (adamantane CH₂), 68.0 (C-OH)

Note: Expected chemical shifts for this compound are estimated based on the structures of 1-adamantanol, 1,3-adamantanediol, and published data for 3,5-Bis(hydroxymethyl)adamantan-1-ol.[8]

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
This compound ~3300 (br, O-H stretch), 2850-2950 (s, C-H stretch), ~1050 (s, C-O stretch)
1-Adamantanol 3600-3200 (br, O-H stretch), 2900 (s, C-H stretch), 1050 (s, C-O stretch)
1,3-Adamantanediol 3600-3200 (br, O-H stretch), 2920 (s, C-H stretch), 1040 (s, C-O stretch)
Mass Spectrometry (MS)
CompoundExpected Molecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 182 [M]⁺164 [M-H₂O]⁺, 151 [M-CH₂OH]⁺, 135 [adamantyl cation]⁺
1-Adamantanol 152 [M]⁺[9]135 [M-OH]⁺, 93, 79[9]
1,3-Adamantanediol 168 [M]⁺150 [M-H₂O]⁺, 133 [M-H₂O-OH]⁺, 107

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable analytical data. The following are generalized procedures for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (for solid samples):

  • Sample Preparation (Thin Solid Film Method): [10]

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).[10]

    • Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight and fragmentation pattern.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

  • Gas Chromatography Method:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualized Workflows and Relationships

To further clarify the analytical process and the relationships between the compounds, the following diagrams are provided.

Analytical_Workflow cluster_sample Sample Preparation Sample Adamantane Derivative (Solid) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR (for thin film) GCMS GC-MS Dissolution->GCMS Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Purity_MW Purity & Molecular Weight Confirmation GCMS->Purity_MW

Caption: General workflow for the analytical characterization of adamantane derivatives.

Adamantane_Derivatives Adamantane Adamantane (C₁₀H₁₆) Adamantanol 1-Adamantanol (C₁₀H₁₆O) Adamantane->Adamantanol Hydroxylation Adamantanediol 1,3-Adamantanediol (C₁₀H₁₆O₂) Adamantanol->Adamantanediol Hydroxylation Hydroxymethyl_Adamantanol This compound (C₁₁H₁₈O₂) Adamantanediol->Hydroxymethyl_Adamantanol Further Functionalization (e.g., via carboxylation & reduction)

Caption: Structural relationship of the compared adamantane derivatives.

References

Safety Operating Guide

Proper Disposal of 3-(Hydroxymethyl)adamantan-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 3-(Hydroxymethyl)adamantan-1-ol must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, in line with established safety data sheets and general laboratory best practices.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling during disposal. The primary risks are severe eye damage and long-term harm to aquatic ecosystems.[1][2] Adherence to personal protective equipment (PPE) guidelines, including impervious gloves and safety goggles, is mandatory at all times.

For quick reference, the key hazard information is summarized below.

Hazard ClassificationGHS CodeDescription
Serious Eye Damage/Eye IrritationH318Causes serious eye damage[1]
Acute Aquatic HazardH402Harmful to aquatic life[2]
Chronic Aquatic HazardH413May cause long lasting harmful effects to aquatic life[2]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to avoid environmental release and to direct the waste to a licensed and approved waste disposal facility.[2]

1. Waste Collection and Storage:

  • Original Containers: Whenever possible, leave the chemical in its original container.[2]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4] The container must be tightly closed.[2][4]

2. Handling Spills:

  • Containment: In the event of a spill, prevent the material from entering drains or waterways.[2]

  • Cleanup: For solid spills, carefully sweep up the material to avoid generating dust.[3]

  • Collection: Place the collected material into a suitable, closed container for disposal.[3]

  • Decontamination: Clean the affected area thoroughly.

3. Final Disposal:

  • Professional Disposal: The disposal of this compound must be carried out by an approved waste disposal plant.[2][4]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal hazardous waste regulations.[2][3] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill collect_waste Collect waste in a properly labeled, sealed container. is_spill->collect_waste No spill_cleanup Follow spill cleanup protocol: - Avoid dust generation - Prevent entry into drains - Place in a sealed container for disposal is_spill->spill_cleanup Yes store_waste Store container in a cool, dry, well-ventilated area away from incompatible materials. collect_waste->store_waste spill_cleanup->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or approved waste disposal contractor. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)adamantan-1-ol
Reactant of Route 2
3-(Hydroxymethyl)adamantan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.